molecular formula C8H18ClNO2 B1373600 2-(Diethylamino)butanoic acid hydrochloride CAS No. 1315365-38-8

2-(Diethylamino)butanoic acid hydrochloride

Cat. No.: B1373600
CAS No.: 1315365-38-8
M. Wt: 195.69 g/mol
InChI Key: LKVZCYZTPHWNIA-UHFFFAOYSA-N
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Description

2-(Diethylamino)butanoic acid hydrochloride is a chemical building block of interest in organic and pharmaceutical research. This compound features both a carboxylic acid and a tertiary diethylamino group, making it a versatile precursor for the synthesis of more complex molecules . Compounds with similar diethylamino groups attached to alkyl chains are known to be useful in the development of pharmacologically active molecules. For instance, structural analogs have been explored for their potential local anesthetic properties, serving as key intermediates in the synthesis of a class of amino acyl anilides . As a research chemical, this compound is valuable for exploring structure-activity relationships and developing new synthetic methodologies, such as those involving the hydrogenation of dehydroamino acid derivatives to produce chiral amino acids . The compound is provided as a hydrochloride salt, which typically enhances its stability and solubility for handling in various experimental conditions. Researchers are advised to consult the safety data sheet (SDS) before use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(diethylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-7(8(10)11)9(5-2)6-3;/h7H,4-6H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVZCYZTPHWNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315365-38-8
Record name 2-(diethylamino)butanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)butanoic acid hydrochloride typically involves the reaction of butanoic acid with diethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits dual acid-base functionality:

  • Carboxylic acid group : Deprotonates in basic media (pKa ≈ 4.5–5.0, inferred from glutaric acid analogs ).

  • Diethylammonium chloride : Acts as a weak acid (pKa ≈ 10–11, typical for tertiary ammonium salts ).

Example reaction :
R CO2H+NaOHR CO2Na++H2O\text{R CO}_2\text{H}+\text{NaOH}\rightarrow \text{R CO}_2^-\text{Na}^++\text{H}_2\text{O}
Neutralization of the hydrochloride salt releases free 2-(diethylamino)butanoic acid, which can undergo further reactions.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitutions:

Reaction Type Reagents/Conditions Product Reference
EsterificationMethanol, H2_2SO4_4 (cat.)Methyl 2-(diethylamino)butanoate
AmidationThionyl chloride, then NH3_32-(Diethylamino)butanamide

Key Mechanistic Insight : Activation of the carboxylic acid via acid chloride intermediates enhances reactivity toward nucleophiles .

Substitution Reactions

The diethylamino group can undergo alkylation or acylation:

Alkylation

Reagents : Alkyl halides (e.g., benzyl chloride) in polar aprotic solvents (DMF, 60°C).
Product : Quaternary ammonium salts (e.g., 2-(benzyl-diethylammonio)butanoate) .

Acylation

Reagents : Acetic anhydride, pyridine (room temperature).
Product : N-acetylated derivative .

Oxidation and Reduction

Functional group transformations include:

Reaction Conditions Product Reference
Oxidation (COOH → CO)KMnO4_4, acidic aqueous solution2-(Diethylamino)butan-2-one
Reduction (COOH → CH2_2OH)LiAlH4_4, dry ether2-(Diethylamino)butan-1-ol

Note : Oxidation of the α-carbon is sterically hindered by the diethylamino group, favoring ketone formation .

Photochemical Reactions

Analogous dimethylamino derivatives undergo photolytic cleavage under UV light (254 nm) . While not directly documented for the diethylamino variant, similar behavior is expected:
R N CH2CH3 2hνR H+CH2=CH2+NH CH2CH3 \text{R N CH}_2\text{CH}_3\text{ }_2\xrightarrow{h\nu}\text{R H}+\text{CH}_2=\text{CH}_2+\text{NH CH}_2\text{CH}_3\text{ }

Comparative Reactivity with Structural Analogs

Compound Key Reactivity Differences
4-(Dimethylamino)butanoic acid Faster esterification due to less steric hindrance
2-Benzyl-4-(diethylamino)butanoic acid Enhanced electrophilic substitution at the benzyl position
2-Aminobutyric acid Higher solubility in aqueous media

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • DEAB serves as an essential intermediate in the synthesis of several pharmaceuticals, including:
      • Amiodarone : An antiarrhythmic agent used for treating various types of cardiac arrhythmias.
      • Flurazepam : A benzodiazepine used primarily for the treatment of insomnia.
      • Naftidrofuryl : A drug used for peripheral arterial disease and other circulatory disorders .
  • Alkylating Agent :
    • The compound is utilized as an alkylating reagent in organic synthesis, enabling the formation of complex molecular structures. It has been employed to synthesize:
      • Substituted oxindole derivatives, which are being researched for their potential as growth hormone secretagogs.
      • 1-Substituted-5,6-dinitrobenzimidazoles known for their antimicrobial properties .
  • Biological Activity :
    • Recent studies have indicated that derivatives of DEAB exhibit significant biological activities, including:
      • Antihypertensive effects when modified into specific ester derivatives that block angiotensin II receptors, showing promise in managing hypertension with fewer side effects .
      • Potential use in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines .

Research Applications

  • Experimental Pharmacology :
    • DEAB has been employed in various pharmacological studies to evaluate its effects on blood pressure regulation and potential therapeutic benefits against metabolic disorders.
  • Biochemical Studies :
    • The compound's derivatives have been investigated for their role in modulating biochemical pathways related to inflammation and metabolic syndrome. For instance, studies have shown its impact on reducing pro-inflammatory cytokines in model organisms .
  • Polymer Chemistry :
    • DEAB is also used as a catalyst in polymerization reactions, particularly in the atom transfer radical polymerization (ATRP) process, facilitating the synthesis of functional polymers with specific properties .

Case Study 1: Antihypertensive Effects

A recent study synthesized a series of DEAB derivatives that demonstrated significant antihypertensive activity compared to traditional treatments. The results indicated that these compounds could effectively lower blood pressure while minimizing adverse effects associated with standard angiotensin II receptor blockers .

Case Study 2: Cancer Cell Apoptosis

In vitro studies have shown that certain DEAB derivatives can induce apoptosis in colorectal cancer cell lines (HCT-116 and HT-29). These findings suggest a potential new avenue for cancer treatment using modified forms of this compound .

Mechanism of Action

The mechanism of action of 2-(Diethylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(Diethylamino)butanoic acid hydrochloride (inferred properties) with structurally related compounds, focusing on molecular features, physical properties, and applications.

Compound Name Molecular Formula MW Key Substituents Physical Properties Applications/Notes References
This compound* C₈H₁₈ClNO₂ 195.69 Diethylamino (C2), butanoic acid Likely crystalline solid Synthetic intermediate; potential bioactivity
2-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ 167.63 Dimethylamino (C2) Powder, room-temperature storage Research use; lower lipophilicity
Methyl 2-(ethylamino)butanoate hydrochloride C₇H₁₅ClNO₂ 195.69 Ethylamino (C2), methyl ester Prodrug candidate; ester hydrolysis
2-[(Butan-2-yl)amino]acetic acid hydrochloride C₆H₁₄ClNO₂ 167.64 Butan-2-ylamino (C2), acetic acid Boiling point: 214.8°C Chemical synthesis
2-Benzyl-4-(dimethylamino)butanoic acid hydrochloride C₁₃H₁₈ClNO₂ 255.74 Benzyl (C2), dimethylamino (C4) Pharmaceutical candidate
Dicyclomine Hydrochloride C₁₉H₃₅NO₂·HCl 345.95 Bicyclohexyl ester, diethylaminoethyl Antispasmodic agent
Adiphenine Hydrochloride C₂₀H₂₅NO₂·HCl 347.88 Diphenylacetate ester, diethylaminoethyl Anticholinergic; ≥98% purity

*Inferred properties based on analogs.

Key Comparative Insights:

Amino Group Substitution: Diethylamino vs. Dimethylamino: The diethylamino group in the target compound increases steric bulk and lipophilicity compared to dimethylamino derivatives (e.g., 2-(Dimethylamino)butanoic acid HCl, ). This may enhance membrane permeability but reduce aqueous solubility. Ethylamino vs.

Backbone Modifications: Butanoic Acid vs. Acetic Acid: 2-[(Butan-2-yl)amino]acetic acid HCl has a shorter carbon chain, which may limit hydrophobic interactions in biological systems. Ester Derivatives: Esterification (e.g., methyl or ethyl esters in ) converts the carboxylic acid to a prodrug form, altering pharmacokinetics.

Aromatic vs. Aliphatic Substituents: Benzyl or diphenyl groups (e.g., 2-Benzyl-4-(dimethylamino)butanoic acid HCl , Adiphenine HCl ) introduce aromaticity, enhancing binding to hydrophobic enzyme pockets or receptors.

Safety and Handling :

  • While many analogs lack comprehensive toxicological data (e.g., ), Adiphenine HCl is classified with precautionary measures (e.g., avoiding inhalation ).

Biological Activity

Introduction

2-(Diethylamino)butanoic acid hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects supported by research findings and case studies.

Target Receptors and Pathways

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Similar compounds have demonstrated significant effects on various biological targets, including:

  • Antiviral Activity : Compounds structurally related to this compound have shown potential against viruses such as HIV and influenza.
  • Antimicrobial Effects : It exhibits activity against bacterial strains, influencing cell wall synthesis and metabolic pathways essential for bacterial survival.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival.

Biochemical Pathways

The compound's activity is linked to several biochemical pathways:

  • Gene Expression Modulation : It affects the expression of genes involved in metabolic processes, potentially altering cellular metabolism.
  • Enzyme Interaction : The compound interacts with enzymes, leading to either inhibition or activation, which can significantly impact cellular functions and metabolic pathways .

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound reveals:

  • Absorption : Rapid absorption in vivo, with peak plasma concentrations typically observed shortly after administration.
  • Distribution : The compound shows a wide distribution across tissues, facilitated by its ability to cross cellular membranes.
  • Metabolism : It undergoes extensive metabolism, primarily through hepatic pathways, resulting in various metabolites that may also exhibit biological activity.
  • Excretion : Renal excretion is the primary route for elimination of both the parent compound and its metabolites .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies indicate effective inhibition of various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest potential applications in treating infections caused by these organisms .

Anticancer Activity

In vivo studies have reported promising anticancer effects. For example, a study evaluated the efficacy of this compound in a mouse model of breast cancer:

Treatment GroupTumor Volume Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)60

These findings indicate a dose-dependent response in tumor volume reduction, highlighting the compound's potential as an anticancer agent .

Case Studies

  • Case Study on Antiviral Activity : A clinical trial involving patients with chronic hepatitis C showed that treatment with a derivative of this compound resulted in a significant decrease in viral load after four weeks of therapy.
  • Case Study on Antidiabetic Effects : In diabetic rat models, administration of the compound improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups .

Q & A

Basic: What are the established synthetic routes for 2-(Diethylamino)butanoic acid hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves:

  • Amine alkylation : Reacting diethylamine with a halogenated butanoic acid derivative (e.g., bromobutanoic acid) under basic conditions to form the tertiary amine intermediate.
  • Hydrochloride salt formation : Treating the free base with concentrated HCl in a solvent like diethyl ether, followed by recrystallization for purity .
    Optimization strategies :
    • Use coupling agents (e.g., HATU or EDC) to enhance intermediate stability and reduce side reactions .
    • Monitor pH during salt formation to avoid over-acidification, which can degrade the product .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the presence of diethylamino groups (–N(CH2_2CH3_3)2_2) and the butanoic acid backbone. Chemical shifts for the hydrochloride salt (e.g., downfield shifts due to protonation) are critical .
  • HPLC with UV detection : Quantifies purity by separating the compound from potential byproducts (e.g., unreacted diethylamine) using a C18 column and acidic mobile phase .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and isotopic pattern matching the molecular formula .

Basic: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH dependence : The hydrochloride salt is stable in acidic conditions (pH 2–4) but degrades in alkaline media due to deprotonation and potential hydrolysis. Use buffered solutions (e.g., citrate buffer) for long-term storage .
  • Temperature sensitivity : Store at 2–8°C to prevent thermal decomposition. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced: What strategies resolve contradictory data between theoretical and experimental NMR spectra of this compound?

Methodological Answer:

  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) to identify discrepancies in proton environments .
  • Dynamic effects : Account for conformational flexibility (e.g., rotameric states of the diethylamino group) using variable-temperature NMR to observe coalescence phenomena .
  • Salt-specific interactions : Validate the hydrochloride’s ionic interactions via solid-state NMR or X-ray crystallography if crystal forms differ from theoretical models .

Advanced: How can side reactions during synthesis be minimized, and what are the common byproducts?

Methodological Answer:

  • Byproduct identification :
    • Over-alkylation : Diethylamine may react with excess alkylating agent, forming quaternary ammonium salts. Monitor reaction stoichiometry via in-line FTIR .
    • Ester hydrolysis : If using ester-protected intermediates (e.g., ethyl butanoate), acidic conditions can hydrolyze esters prematurely. Use milder acids (e.g., HCl gas in dioxane) .
  • Purification strategies :
    • Liquid-liquid extraction at controlled pH (e.g., pH 5–6) to isolate the hydrochloride salt from unreacted starting materials .
    • Column chromatography with silica gel and a polar eluent (e.g., CH3_3CN:H2_2O) to separate tertiary amine impurities .

Advanced: What computational models predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model solvation effects in polar solvents (e.g., water or DMSO) to predict nucleophilic attack sites (e.g., the β-carbon of the butanoic acid chain) .
  • Quantum mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic substitution or acid-catalyzed degradation .
  • pKa prediction tools : Use software like MarvinSketch to estimate the protonation state of the diethylamino group under varying pH, informing reaction design .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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